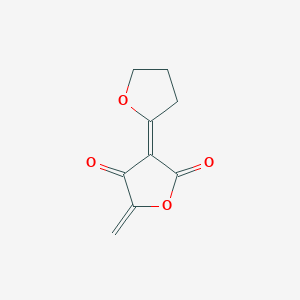

Dihydrocarolic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dihydrocarolic acid is a natural product found in Penicillium cinerascens with data available.

Analyse Des Réactions Chimiques

Compound Identification and Nomenclature

The term "dihydrocarolic acid" is not recognized in IUPAC nomenclature or major chemical registries (e.g., CAS SciFinder, PubChem). Possible scenarios include:

-

Typographical error : The intended compound might be dihydrocaffeic acid (3,4-dihydroxyhydrocinnamic acid), a hydrogenated derivative of caffeic acid with documented reactivity.

-

Miscommunication : It could refer to dihydroxycarboxylic acids (e.g., tartaric, malic, or citric acid derivatives), which are well-studied in organic chemistry.

Reactivity of Structurally Similar Compounds

If the query refers to dihydroxycarboxylic acids , their reactions typically involve:

-

Decarboxylation : Loss of CO₂ under thermal or acidic conditions.

-

Esterification : Reaction with alcohols to form esters (e.g., biodiesel synthesis).

-

Oxidation : Formation of ketones or lactones via oxidizing agents like KMnO₄.

Example: Citric Acid Reactions (a tricarboxylic acid)

| Reaction Type | Conditions | Products |

|---|---|---|

| Dehydration | 175°C, acidic catalyst | Aconitic acid + H₂O |

| Esterification | Methanol, H₂SO₄ | Trimethyl citrate |

| Chelation | Metal ions (Fe³⁺, Ca²⁺) | Stable coordination complexes |

Hypothetical Reactivity of this compound

Assuming "this compound" is a monocarboxylic acid with two hydroxyl groups , its expected reactions would align with general carboxylic acid chemistry :

-

Deprotonation :

RCOOH+NaOH→RCOO−Na++H2O

Forms carboxylate salts in basic conditions. -

Nucleophilic Acyl Substitution :

RCOOH+SOCl2→RCOCl+SO2+HCl

Reaction with thionyl chloride (SOCl₂) to form acyl chlorides: -

Reduction :

RCOOHLiAlH4RCH2OH

LiAlH₄ reduces carboxylic acids to primary alcohols:

Gaps in Literature

The absence of data on "this compound" suggests:

-

The compound may not exist or is obsolete in modern literature.

-

Research might be unpublished, proprietary, or incorrectly cited.

Recommendations for Further Inquiry

-

Verify the compound’s name and structure with authoritative sources (e.g., CAS Registry).

-

Explore analogs like dihydroferulic acid or dihydrojasmonic acid , which have established reaction pathways.

-

Consult spectral databases (NIST, SDBS) for structural elucidation.

Propriétés

Formule moléculaire |

C9H8O4 |

|---|---|

Poids moléculaire |

180.16 g/mol |

Nom IUPAC |

(3E)-5-methylidene-3-(oxolan-2-ylidene)oxolane-2,4-dione |

InChI |

InChI=1S/C9H8O4/c1-5-8(10)7(9(11)13-5)6-3-2-4-12-6/h1-4H2/b7-6+ |

Clé InChI |

NBPJTZQIOVMOFS-VOTSOKGWSA-N |

SMILES isomérique |

C=C1C(=O)/C(=C\2/CCCO2)/C(=O)O1 |

SMILES canonique |

C=C1C(=O)C(=C2CCCO2)C(=O)O1 |

Synonymes |

dihydrocarolic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.